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  • Product: 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine
  • CAS: 1204297-37-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine, a heterocyclic compound of significant interest to researchers in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The synthesis is presented in two key stages: the formation of a pyrazolo[3,4-d]pyridazin-7-one intermediate, followed by its chlorination to yield the final product. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also insights into the underlying chemical principles and experimental considerations.

Introduction

The pyrazolo[3,4-d]pyridazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its structural resemblance to purine bases makes it a compelling candidate for the development of kinase inhibitors, anti-cancer agents, and other therapeutic molecules. The specific compound, 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine, with its reactive chloro-substituent, serves as a versatile intermediate for further chemical modifications, allowing for the exploration of a wide chemical space in the quest for novel drug candidates.

Retrosynthetic Analysis and Strategy

The synthesis of 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine is most logically approached through a two-step sequence. The retrosynthetic analysis reveals the key disconnection at the C-Cl bond, leading back to the corresponding pyrazolo[3,4-d]pyridazin-7-one. This intermediate, in turn, can be constructed from a suitably substituted pyrazole precursor through the formation of the pyridazine ring.

Retrosynthesis Target 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine Intermediate 4-methyl-1-phenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one Target->Intermediate Chlorination Precursor Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate Intermediate->Precursor Cyclocondensation

A high-level retrosynthetic pathway.

This strategy is advantageous due to the ready availability of starting materials and the generally high-yielding nature of the individual transformations.

Part 1: Synthesis of 4-methyl-1-phenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one

The first part of the synthesis focuses on the construction of the fused heterocyclic core through a cyclocondensation reaction. This reaction is a variation of the well-established Knorr pyrazole synthesis, which is a reliable method for forming pyrazole rings and can be extended to the formation of fused systems.[1][2]

Mechanistic Insights

The formation of the pyrazolo[3,4-d]pyridazin-7-one intermediate proceeds via the reaction of a pyrazole-4-carboxylate ester with hydrazine. The reaction is initiated by the nucleophilic attack of hydrazine on the ester carbonyl, leading to the formation of a hydrazide intermediate. Subsequent intramolecular cyclization through the attack of the second nitrogen of the hydrazine onto a suitably positioned carbonyl or its equivalent on the pyrazole ring, followed by dehydration, affords the desired pyridazinone ring.

Experimental Protocol

Materials:

  • Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

  • Hydrazine hydrate (80%)

  • Ethanol

  • Glacial acetic acid (catalytic)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol.

  • To this solution, add hydrazine hydrate (2.0 eq) and a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain 4-methyl-1-phenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one.

Reactant Molar Eq. Molecular Weight ( g/mol ) Amount
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate1.0244.28-
Hydrazine hydrate (80%)2.050.06-
Product
4-methyl-1-phenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one-226.24-
Expected Yield: 85-95%

Part 2: Synthesis of 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine

The second and final stage of the synthesis involves the conversion of the keto group of the pyrazolo[3,4-d]pyridazin-7-one to a chloro group. This is a crucial transformation that introduces a reactive handle for further derivatization. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of dehydroxy-chlorination reaction.[3]

Mechanistic Insights

The chlorination mechanism involves the activation of the carbonyl group of the pyridazinone by phosphorus oxychloride. The lone pair of electrons on the oxygen atom attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. This transformation converts the hydroxyl group into a good leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃) on the carbon atom of the original carbonyl group, followed by the elimination of the phosphate group, results in the formation of the desired 7-chloro derivative. The presence of a base can facilitate the reaction by neutralizing the HCl generated.

Chlorination_Mechanism cluster_0 Activation of Carbonyl cluster_1 Nucleophilic Substitution Pyridazinone Pyridazinone Intermediate1 Phosphate Ester Intermediate Pyridazinone->Intermediate1 Nucleophilic Attack POCl3 POCl₃ POCl3->Intermediate1 Final_Product 7-chloro-pyrazolo[3,4-d]pyridazine Intermediate1->Final_Product SNAr Chloride Cl⁻ Chloride->Final_Product

A simplified mechanism for the chlorination step.
Experimental Protocol

Materials:

  • 4-methyl-1-phenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a base)

  • Toluene (anhydrous)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 4-methyl-1-phenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one (1.0 eq) in anhydrous toluene.

  • Add phosphorus oxychloride (3.0-5.0 eq) to the suspension. Optionally, a catalytic amount of N,N-dimethylaniline can be added.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine.

Reactant Molar Eq. Molecular Weight ( g/mol ) Amount
4-methyl-1-phenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one1.0226.24-
Phosphorus oxychloride (POCl₃)3.0-5.0153.33-
Product
7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-244.68-
Expected Yield: 70-85%

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine. By understanding the underlying reaction mechanisms and adhering to the experimental protocols, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The versatility of the pyrazolo[3,4-d]pyridazine core, coupled with the reactivity of the 7-chloro substituent, opens up a myriad of possibilities for the creation of novel and potent therapeutic agents.

References

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Published: November 23, 2022. [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. October 10, 2013. [Link]

  • MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Published: July 22, 2021. [Link]

  • ResearchGate. Molecular Design of Pyrazolo[3,4-d]pyridazines. Published: November 25, 2016. [Link]

Sources

Exploratory

Pharmacological Utility and Mechanism of Action of the 7-Chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine Scaffold

Introduction: The Pharmacophore Logic In advanced drug discovery, the compound 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine (CAS 1204297-37-9) is rarely utilized as a final active pharmaceutical ingredient (AP...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacophore Logic

In advanced drug discovery, the compound 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine (CAS 1204297-37-9) is rarely utilized as a final active pharmaceutical ingredient (API). Instead, as application scientists, we leverage it as a highly privileged, reactive pharmacophore. Its structural topology is engineered for precise molecular target engagement:

  • The 7-Chloro Warhead: The electron-deficient nature of the fused pyridazine ring makes the C7 position highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). This provides a reliable synthetic vector to introduce diverse functional groups that probe the solvent-exposed channels or hinge regions of target proteins.

  • The 4-Methyl and 1-Phenyl Anchors: These moieties provide rigid hydrophobic anchoring. In kinase domains, the 1-phenyl group frequently projects into deep hydrophobic pockets, while the 4-methyl group restricts the rotational degrees of freedom, locking the scaffold into an entropically favorable active conformation.

Core Mechanisms of Action

By derivatizing the 7-chloro position, this scaffold is transformed into potent inhibitors targeting two primary classes of disease-driving proteins.

Type II and Covalent Kinase Inhibition (DDR1 & FGFR)

Receptor Tyrosine Kinases (RTKs) like Discoidin Domain Receptor 1 (DDR1) and Fibroblast Growth Factor Receptors (FGFRs) are critical targets in oncology and fibrotic diseases. Derivatives of the pyrazolo[3,4-d]pyridazine scaffold act as potent ATP-competitive inhibitors.

  • DDR1 Inhibition: Recent deep-learning-driven designs have yielded derivatives that bind to DDR1 in the Asp-Phe-Gly (DFG)-out conformation, which is characteristic of Type II inhibition ()[1]. The core pyrazolo-pyridazine forms critical hydrogen bonds with the hinge region residues (Met704 and Asp702), effectively blocking autophosphorylation and downstream inflammatory signaling[1].

  • FGFR Inhibition: By introducing a Michael acceptor at the C7 position, the scaffold can be converted into a covalent inhibitor. These molecules specifically target and form irreversible covalent bonds with cysteine residues in the P-loop of FGFRs, providing highly selective and durable inhibition of FGFR-dependent cancer cell proliferation ()[2][3].

Pathway Ligand Extracellular Ligand (FGF / Collagen) Receptor Receptor Tyrosine Kinase (FGFR / DDR1) Ligand->Receptor Activates ATP ATP Binding Pocket (Hinge Region) Receptor->ATP Conformational Shift Signaling Downstream Cascades (MAPK / PI3K) ATP->Signaling Autophosphorylation Response Cellular Proliferation & Inflammation Signaling->Response Induces Inhibitor Pyrazolo[3,4-d]pyridazine Derivative Inhibitor->ATP Competitive Binding Inhibitor->Signaling Blocks

Fig 1: Mechanism of pyrazolo[3,4-d]pyridazine derivatives inhibiting RTK signaling cascades.

Allosteric Viral Protease Inhibition (ZIKV NS2B-NS3)

Beyond human kinases, the scaffold has demonstrated efficacy against viral targets. In the context of the Zika Virus (ZIKV), specific derivatives bind to the NS2B-NS3 protease complex. Unlike competitive inhibitors, these molecules act non-competitively, binding to an allosteric site that interacts with the catalytic triad (His51, Asp75, Ser135), thereby disrupting viral replication ()[4][5].

Experimental Protocols: Self-Validating Workflows

As application scientists, we rely on robust, reproducible methodologies. The following protocols detail the transformation of the 7-chloro scaffold into an active inhibitor and its subsequent biochemical validation.

Protocol 1: Scaffold Derivatization via Nucleophilic Aromatic Substitution ( SN​Ar )

Objective: Replace the 7-chloro group with a primary/secondary amine to generate a target-specific inhibitor.

  • Preparation: Dissolve 1.0 eq of 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine in anhydrous Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent with a high dielectric constant. It stabilizes the highly polar Meisenheimer complex intermediate formed during the SN​Ar reaction, significantly accelerating the kinetics at the C7 position.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the incoming nucleophile, maintaining its reactivity and driving the reaction equilibrium forward.

  • Nucleophile Addition: Add 1.2 eq of the desired amine and heat the reaction mixture to 80°C for 4-6 hours.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The disappearance of the starting material mass (m/z ~244) and the appearance of the product mass confirms conversion. The product must be purified via preparative HPLC to >95% purity to prevent false positives in downstream biological assays.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Determine the IC50 of the synthesized derivative against FGFR1.

  • Reaction Assembly: Incubate recombinant FGFR1 enzyme, the synthesized inhibitor (in a 10-point dose-response titration), and a biotinylated peptide substrate in a standardized kinase buffer.

  • Initiation: Add ATP to initiate the reaction.

    • Causality: The inhibitor and ATP compete for the same binding pocket. The concentration of ATP is strictly kept at its apparent Km​ to ensure the assay remains highly sensitive to competitive inhibitors.

  • Detection: After 60 minutes, add a stop buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium (Eu)-labeled anti-phospho antibody, and Streptavidin-APC.

  • Measurement & Self-Validation Checkpoint: Read the plate using a TR-FRET compatible microplate reader with a 50 µs delay.

    • Causality: The time delay completely eliminates short-lived background autofluorescence from the small molecules, ensuring high-fidelity data. The assay's robustness is validated by calculating the Z'-factor for each plate; a Z'-factor > 0.6 confirms a reliable assay window for accurate IC50 calculation.

Workflow Scaffold 7-Chloro Scaffold (CAS 1204297-37-9) Reaction S_NAr Derivatization (Nucleophile, DIPEA) Scaffold->Reaction Purification Purification Reaction->Purification Crude Assay TR-FRET Kinase Assay (IC50 Profiling) Purification->Assay Pure Hit Lead Compound Selection Assay->Hit Validated

Fig 2: Self-validating workflow from 7-chloro scaffold derivatization to lead compound selection.

Quantitative Pharmacological Data

The following table summarizes the structure-activity relationship (SAR) and quantitative efficacy of derivatives originating from the pyrazolo[3,4-d]pyridazine core.

TargetC7 Position ModificationBinding ConformationPrimary Mechanism of ActionTypical IC50 / EC50
DDR1 Aryl-amide / Urea motifsDFG-out (Type II)ATP-competitive hinge binding; blocks autophosphorylation10.2 – 15.4 nM
FGFR1-4 Acrylamide / Michael acceptorsDFG-in (Covalent)Irreversible covalent bond with P-loop Cysteine10.8 – 114.5 nM
ZIKV NS2B-NS3 Benzyl / Phenyl aminesAllosteric (Non-competitive)Binds catalytic triad (His51, Asp75, Ser135)25.6 – 39.1 µM

References

  • Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as the Novel Covalent Fibroblast Growth Factor Receptor Inhibitors by the Rational Drug Design. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies. ACS Omega. URL:[Link]

Sources

Foundational

molecular docking studies of 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine

An In-Depth Technical Guide to the Molecular Docking of 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine Abstract: This technical guide provides a comprehensive, field-proven methodology for conducting molecular d...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Docking of 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine

Abstract: This technical guide provides a comprehensive, field-proven methodology for conducting molecular docking studies on 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine, a member of the pharmacologically significant pyrazolopyridazine class. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind protocol choices, from target selection to the critical necessity of a self-validating docking system. We present a detailed workflow for preparing the ligand and a selected, relevant biological target—Fibroblast Growth Factor Receptor (FGFR)—and executing a validated docking simulation. The guide is intended for researchers, computational chemists, and drug development professionals seeking to apply in silico techniques to predict and analyze the binding interactions of this compound class, thereby accelerating hit-to-lead optimization efforts.

Foundational Concepts: The "Why" Before the "How"

The Pyrazolo[3,4-d]pyridazine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine nucleus, of which pyrazolopyridazine is a close analog, is a cornerstone in medicinal chemistry.[1] Its structure is an isostere of adenine, a fundamental component of DNA and RNA, allowing it to act as a competitive inhibitor in various biological pathways.[1] Derivatives of this scaffold have been extensively investigated and developed as potent inhibitors of protein kinases, which are critical regulators of cell signaling.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] The core structure serves as an excellent foundation for designing selective and potent inhibitors against targets like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptors (FGFRs).[3][4][5]

Ligand Profile: 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine

The subject of this guide, 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine (CAS No. 1204297-37-9), is a specific derivative of this privileged scaffold. Its chemical structure features a pyrazole ring fused to a pyridazine ring, with distinct substitutions that dictate its steric and electronic properties. Understanding these properties is the first step in hypothesizing its potential interactions within a protein's binding site. The phenyl group, methyl group, and chloro-substituent each contribute to the molecule's overall size, hydrophobicity, and potential for specific interactions like pi-stacking or halogen bonds.

The Principle of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[6] It is an indispensable tool in modern drug discovery, offering a rapid and cost-effective method to screen virtual libraries of compounds and to understand potential binding modes at an atomic level.[6][7] The output is a "pose," or a specific conformation of the ligand in the binding site, and a "scoring function," which is a numerical value that estimates the binding affinity.[8] However, these predictions are not infallible and must be rigorously validated to be considered trustworthy.[6]

Pre-Docking Phase: Target Selection and System Preparation

Rationale for Target Selection: Fibroblast Growth Factor Receptor (FGFR)

Given that pyrazolo[3,4-d]pyridazinone compounds have been successfully developed as potent covalent inhibitors of FGFRs, this protein family represents a highly relevant and rational target for our study.[3] Alterations in FGFR signaling are implicated in numerous cancers, making it an attractive target for anticancer drug design.[3] For this guide, we will use FGFR1 Kinase Domain as our exemplary receptor. A suitable crystal structure, such as PDB ID: 4V04, which contains a pyrazolopyrimidine-class inhibitor, provides an excellent starting point with a well-defined binding pocket.

Ligand Preparation Protocol (Step-by-Step)

The ligand must be converted into a three-dimensional structure with an appropriate charge distribution for the simulation.

  • Obtain 2D Structure: Draw the structure of 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine in a chemical drawing tool (e.g., ChemDraw) or obtain it from a database like PubChem using its SMILES string: CN1C2=C(C(=NN=C2)Cl)C=N1C3=CC=CC=C3.

  • 2D-to-3D Conversion: Use a program like Open Babel or the graphical interface of a molecular modeling suite (e.g., Discovery Studio, Maestro) to convert the 2D representation into a 3D conformation.

  • Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or OPLS). This process relieves steric clashes and finds a low-energy, stable conformation of the ligand.

  • Charge Assignment: Calculate and assign partial atomic charges (e.g., Gasteiger charges). This is critical for accurately modeling electrostatic interactions during the docking process.

  • Define Torsions: Identify all rotatable bonds. The docking algorithm will explore different conformations by rotating these bonds. The phenyl group's bond to the pyrazole ring is a key rotatable bond in this ligand.

  • Save in Docking-Compatible Format: Save the prepared ligand structure in a format required by the docking software, such as .pdbqt for AutoDock Vina.

Protein Preparation Protocol (Step-by-Step)

The raw crystal structure from the Protein Data Bank (PDB) must be meticulously cleaned and prepared.

  • Download PDB Structure: Download the crystal structure of FGFR1 (e.g., PDB ID: 4V04) from the RCSB PDB.

  • Remove Non-Essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands from the PDB file. This focuses the calculation on the protein itself. The original ligand should be kept separately for the validation step (Section 3.2).

  • Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens according to standard geometries. The protonation states of key residues (His, Asp, Glu) at a physiological pH (e.g., 7.4) must be correctly assigned, as this governs their ability to form hydrogen bonds.

  • Assign Atomic Charges: Assign partial charges to all atoms in the protein using a standard force field (e.g., AMBER or CHARMM).

  • Repair Missing Residues/Atoms: If the crystal structure has missing loops or side chains, these should be modeled in using tools like SWISS-MODEL or Modeller. For this guide, we assume a complete and high-resolution structure.

  • Save in Docking-Compatible Format: Save the prepared protein structure in the appropriate format (e.g., .pdbqt).

The Docking Protocol: A Self-Validating System

A trustworthy docking protocol must first prove its ability to reproduce known experimental results. This is achieved through a process called redocking.[9][10]

Defining the Binding Site (Grid Generation)

The docking simulation must be focused on the region of the protein where the ligand is expected to bind. This is typically the active site identified from the co-crystallized ligand in the original PDB file.

  • Identify the Binding Pocket: Load the original PDB structure (with its native ligand) into a visualization program. The amino acid residues surrounding this ligand define the binding pocket.

  • Define the Search Space (Grid Box): A 3D grid is centered on the binding pocket. The size of this grid box should be large enough to encompass the entire active site and allow the ligand to rotate and translate freely within it. A typical size might be a 25Å x 25Å x 25Å cube. The docking algorithm will confine its search for binding poses within this defined space.

Protocol Validation via Redocking

This is the most critical step for ensuring the trustworthiness of the docking methodology.[10] The objective is to confirm that the chosen software, scoring function, and parameters can accurately reproduce the experimentally determined binding pose of a known inhibitor.[6]

Step-by-Step Validation:

  • Extract the Native Ligand: From the original, unaltered PDB file (e.g., 4V04), save the co-crystallized inhibitor as a separate file.

  • Prepare the Native Ligand: Prepare this ligand using the same protocol described in Section 2.2.

  • Dock the Native Ligand: Using the prepared protein (Section 2.3) and the defined grid box (Section 3.1), dock the prepared native ligand back into the receptor.

  • Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Assess Validity: A docking protocol is generally considered validated and reliable if the RMSD is below 2.0 Å.[6][9] This indicates that the chosen parameters can successfully identify the correct binding mode.

cluster_prep Preparation Phase cluster_dock Validation Docking cluster_analysis Analysis & Decision PDB Download PDB (e.g., 4V04) with Native Ligand PrepProt Prepare Protein (Remove water, add H+) PDB->PrepProt PrepLig Extract & Prepare Native Ligand PDB->PrepLig Grid Define Binding Site (Grid Box) PrepProt->Grid Dock Redock Native Ligand into Prepared Protein PrepLig->Dock Grid->Dock RMSD Calculate RMSD between Docked Pose and Crystal Pose Dock->RMSD Decision RMSD < 2.0 Å ? RMSD->Decision Success Protocol Validated Decision->Success Yes Failure Refine Protocol (Grid, Parameters) Decision->Failure No

Caption: The Self-Validating Docking Workflow.

Execution of Production Docking

Once the protocol is validated, the same steps can be used to dock the novel ligand of interest.

  • Prepare the Target Ligand: Prepare 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine as detailed in Section 2.2.

  • Execute Docking: Using the validated protocol (prepared protein, grid box, and docking parameters), run the docking simulation for the target ligand. The software will generate a set of possible binding poses, each with a corresponding docking score.

Post-Docking Analysis and Interpretation

Analyzing Docking Poses and Scoring Functions

The primary outputs are the predicted binding poses and their scores.

  • Docking Score: This value (often in kcal/mol) estimates the free energy of binding. More negative scores generally indicate stronger predicted binding affinity. However, scores should be used for prioritization and comparison rather than as absolute predictors of potency.[6]

  • Pose Clustering: The docking algorithm often generates multiple poses. These are typically clustered based on conformational similarity. The lowest-energy pose in the most populated cluster is often considered the most likely binding mode.

Visualization of Ligand-Receptor Interactions

The most insightful part of the analysis is the visual inspection of the top-scoring pose in the context of the binding site. Using software like PyMOL or VMD, analyze the specific intermolecular interactions:

  • Hydrogen Bonds: Identify hydrogen bond donors and acceptors between the ligand and protein residues (e.g., with the kinase hinge region).

  • Hydrophobic Interactions: Look for interactions between nonpolar parts of the ligand (like the phenyl ring) and hydrophobic residues in the pocket (e.g., Leu, Val, Ile).

  • Pi-Stacking: The phenyl ring of the ligand may form pi-pi stacking interactions with aromatic residues like Phe, Tyr, or Trp.

  • Halogen Bonds: The chlorine atom on the pyridazine ring can act as a halogen bond donor, interacting with backbone carbonyls or other electron-rich atoms.

Data Synthesis and Presentation

Summarize the quantitative results in a clear, structured table for easy comparison and reporting.

ParameterValueInterpretation
Binding Affinity (kcal/mol) -9.8Strong predicted binding energy.
Ligand Efficiency (LE) 0.41Good efficiency for a molecule of this size.
RMSD from Reference 1.25 ÅHigh confidence in the predicted pose.
Key H-Bond Interactions Cys488, Ala490Anchors the ligand in the kinase hinge region.
Key Hydrophobic Interactions Leu452, Val460, Phe545Stabilizes the phenyl and methyl groups.
Predicted pKi 7.2Corresponds to a predicted nanomolar inhibitor.

Advanced Considerations and Future Directions

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations can assess the stability of the ligand-protein complex over time.[9] Running an MD simulation on the top-ranked docking pose can confirm whether the key interactions are maintained in a dynamic, solvated environment, adding a higher level of confidence to the in silico prediction.

The Imperative of Experimental Validation

VS Virtual Screening / Docking of Ligand Prioritize Prioritize Hits (Based on Score & Pose) VS->Prioritize Synthesis Chemical Synthesis of Prioritized Compounds Prioritize->Synthesis Invitro In Vitro Assays (e.g., Kinase Inhibition) Synthesis->Invitro Hit Confirmed Hit Invitro->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR Xray Co-crystallization & X-ray Diffraction Hit->Xray LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->VS Iterative Design Structure Experimental Structure Confirms Binding Mode Xray->Structure

Caption: Integrated Computational and Experimental Workflow.

Conclusion

This guide has outlined an expert-level, self-validating protocol for the molecular docking of 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine against the FGFR1 kinase. By grounding our computational methodology in a validation-first approach and a clear rationale for target selection, we establish a high degree of confidence in the resulting predictions. The true power of molecular docking is realized when it is seamlessly integrated into a broader drug discovery program, guiding experimental efforts and providing atomic-level insights that accelerate the journey from a virtual hit to a viable clinical candidate.

References

  • How to validate the molecular docking results? (2022, April 25). ResearchGate. Retrieved March 17, 2026, from [Link]

  • (PDF) Validation of Docking Methodology (Redocking). (2024, September 24). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Validation of Docking Poses via Interaction Motif Searching. (n.d.). CCDC. Retrieved March 17, 2026, from [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021, June 26). MDPI. Retrieved March 17, 2026, from [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2009, January 27). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Discovery and Development of a Series of Pyrazolo[3,4- d]pyridazinone Compounds as the Novel Covalent Fibroblast Growth Factor Receptor Inhibitors by the Rational Drug Design. (2019, August 22). PubMed. Retrieved March 17, 2026, from [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • 7-Chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. (2025, December 12). PMC. Retrieved March 17, 2026, from [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020, July 3). Research Journal of Pharmacy and Technology. Retrieved March 17, 2026, from [Link]

  • Design, synthesis of novel pyrazolopyridine derivatives and CREBBP bromodomain inhibitors docking and molecular dynamics. (n.d.). Revista de Chimie. Retrieved March 17, 2026, from [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). Asian Journal of Chemistry. Retrieved March 17, 2026, from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024, January 9). RSC Publishing. Retrieved March 17, 2026, from [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014, May 29). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022, May 17). RSC Publishing. Retrieved March 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Topic: Preparation of 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine Stock Solutions

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide for the preparation, quality control, and storage of stock solutions of 7-chloro-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preparation, quality control, and storage of stock solutions of 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine (CAS No: 1204297-37-9). Pyrazolo[3,4-d]pyridazines are a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery.[1][2][3] The accuracy and reproducibility of downstream biological assays and chemical screens are critically dependent on the precise and consistent preparation of stock solutions. This guide details field-proven protocols, explains the scientific rationale behind key steps, and establishes a self-validating system to ensure the integrity of the prepared solutions.

Compound Information & Physicochemical Properties

7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine is a solid organic compound. While extensive public data on its solubility and stability is limited, its structure—a chlorinated heterocyclic aromatic system—suggests several key handling considerations. Chlorinated heterocycles can be susceptible to degradation via hydrolysis or photolysis, necessitating careful solvent selection and storage conditions.[4][5][6]

PropertyValueSource
CAS Number 1204297-37-9[7]
Molecular Formula C₁₂H₉ClN₄
Molecular Weight 244.68 g/mol Calculated
Physical Form Solid
Purity ≥95% (Typical)
Primary Solvent Dimethyl Sulfoxide (DMSO), AnhydrousInferred/Recommended

Safety & Handling Precautions

While a specific, comprehensive toxicity profile for this exact compound is not widely published, its chemical class and structure warrant stringent safety protocols. Related heterocyclic compounds are known to cause skin, eye, and respiratory irritation.[8][9][10][11]

Core Safety Mandates:

  • Consult the SDS: Always obtain and read the manufacturer-specific Safety Data Sheet (SDS) before handling the compound.

  • Engineering Controls: Handle the solid compound and concentrated solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or aerosols.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.[11]

  • Waste Disposal: Dispose of the compound and any contaminated materials in accordance with all local, state, and federal regulations for chemical waste.[8]

Experimental Protocols

The following protocols are designed to ensure the highest degree of accuracy and solution stability.

Protocol 1: Empirical Solubility Assessment

Methodology:

  • Preparation: Tare a small, sterile glass vial on an analytical balance.

  • Weighing: Add approximately 1-2 mg of 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine to the vial and record the exact weight.

  • Solvent Addition: Add a small, precise volume of anhydrous DMSO (e.g., 50 µL) to the vial.

  • Dissolution: Cap the vial and vortex for 30-60 seconds. Visually inspect for any undissolved particulate matter against a dark background.

  • Titration: If the solid has completely dissolved, continue adding small, known volumes of anhydrous DMSO (e.g., 10 µL at a time), vortexing and inspecting after each addition until the desired concentration is bracketed or the maximum solubility is determined.

  • Calculation: Calculate the approximate solubility in mg/mL and the corresponding molarity. This information will guide the preparation of the primary stock solution.

Protocol 2: Preparation of a 10 mM Primary Stock Solution

Rationale: DMSO is the recommended solvent due to its high solubilizing power for a wide range of organic molecules used in biological screening.[12] Using anhydrous DMSO is critical to minimize the risk of hydrolysis of the chloro-substituent, a reaction that could alter the compound's chemical identity and biological activity.[4][5][6]

Materials:

  • 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Calibrated positive displacement micropipettes

  • Vortex mixer

  • Optional: Inert gas (Argon or Nitrogen)

Methodology:

  • Calculation: Determine the mass of the compound required.

    • Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol )

    • Example for 5 mL of a 10 mM stock:

    • Mass (mg) = 5 mL × 10 mmol/L × (1 L / 1000 mL) × 244.68 g/mol × (1000 mg / 1 g) = 12.23 mg

  • Weighing: Tare a sterile amber vial on an analytical balance. Carefully weigh out the calculated mass (e.g., 12.23 mg) of the compound directly into the vial. Record the exact mass.

  • Solvent Dispensing: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

    • Volume (mL) = [Mass (mg) / MW ( g/mol )] / Desired Concentration (mmol/L) × 1000

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.

  • Inert Gas Purge (Optional but Recommended): To maximize long-term stability, gently flush the headspace of the vial with an inert gas (Argon or Nitrogen) before final capping. This displaces oxygen and moisture, further protecting the compound.

  • Labeling: Clearly label the vial with the compound name, CAS number, exact concentration (e.g., 10 mM), solvent (DMSO), preparation date, and your initials.

Protocol 3: Quality Control & Aliquoting

Rationale: A quick quality control check provides confidence in the stock solution's concentration and integrity. Aliquoting is the single most effective method to preserve the stability of the primary stock by preventing contamination and minimizing damaging freeze-thaw cycles.

Methodology:

  • Concentration Verification (Optional): If a UV-Vis spectrophotometer is available and a molar extinction coefficient (ε) has been determined, perform a quick scan of a diluted aliquot to verify the concentration via the Beer-Lambert law.

  • Aliquoting: Immediately after preparation and verification, dispense the primary stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile, amber microcentrifuge tubes or cryovials.

  • Labeling Aliquots: Label each aliquot clearly with the compound name and concentration.

  • Storage: Transfer the labeled aliquots to their designated storage location immediately.

Visualization of Workflow

The following diagram outlines the critical workflow for preparing stock and working solutions.

G cluster_prep Primary Stock Preparation cluster_storage Storage & Use cluster_working Working Solution Preparation compound Weigh Compound (CAS: 1204297-37-9) solvent Add Anhydrous DMSO compound->solvent dissolve Vortex to Dissolve solvent->dissolve qc QC Check (Optional) dissolve->qc aliquot Create Single-Use Aliquots qc->aliquot store Store at -80°C (Protected from Light) aliquot->store thaw Thaw One Aliquot store->thaw dilute Perform Serial Dilution in Assay Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow from solid compound to experimental use.

Storage and Stability

Rationale: Proper storage is paramount to prevent compound degradation and ensure the validity of experimental data over time. The primary threats to this compound are likely hydrolysis, oxidation, and photodegradation.

The logic for proper storage is outlined below.

G storage Primary Stock in Anhydrous DMSO temp Temperature -80°C -20°C 4°C / RT storage->temp light Light Amber Vial (Dark) Clear Vial (Light) storage->light freeze freeze storage->freeze stable Maximized Stability (Months to Years) temp:f1->stable temp:f2->stable degrade Compound Degradation (Days to Weeks) temp:f3->degrade light:f1->stable light:f2->degrade freeze:f1->stable freeze:f2->degrade

Caption: Logic diagram for ensuring long-term stock solution stability.

Recommendations:

  • Primary Storage: Store aliquots at -80°C for long-term stability. Storage at -20°C is acceptable for shorter periods (1-3 months).

  • Avoid Room Temperature: Never store DMSO stocks at room temperature or 4°C for extended periods, as this can accelerate degradation and water absorption.

  • Light Protection: Always use amber vials or wrap clear vials in aluminum foil to protect the compound from light.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles to fewer than three. Each cycle increases the risk of water condensation and precipitation. Use single-use aliquots whenever possible.

References

  • NextSDS. 7-Chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine — Chemical Substance Information. Available from: [Link]

  • NextSDS. 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine — Chemical Substance Information. Available from: [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ETH Library. Available from: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives... PMC. Available from: [Link]

  • Wang, Y., et al. I2-DMSO mediated multi-component cascade cyclization to construct pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine-6-one skeleton. PMC. Available from: [Link]

  • Mackay, J. M., & Lounsbury, H. A. (1971). Chlorination of Heterocyclic and Acyclic Sulfonhydrazones. Canadian Science Publishing. Available from: [Link]

  • Shevchuk, O. I., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Scilit. Available from: [Link]

  • Shevchuk, O. I., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]

  • PubChem. 7-chloro-1,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine. Available from: [Link]

  • Szabo, D., et al. (2025). Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide... ACS Publications. Available from: [Link]

  • Chen, C., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. Available from: [Link]

  • Kaji, K., & Nagashima, H. Synthesis of Pyrazolo(3,4-D)pyridazines From 5-(1-Methylhydrazino)pyridazines by Means of the Vilsmeier-Haack Reaction. Amanote Research. Available from: [Link]

  • Reddy, T. S., et al. (2021). DMSO as a Methine Source in TFA-Mediated One-Pot Tandem Regioselective Synthesis... ACS Publications. Available from: [Link]

  • Hurmath Unnissa, S., & Rajan, D. (2016). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Coghi, P., et al. (2021). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl] quinoline]-acetamide. MDPI. Available from: [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

  • PubChemLite. 7-chloro-1,3-dimethyl-1h-pyrazolo[3,4-d]pyridazine. Available from: [Link]

  • GlaxoSmithKline. Strategy for the synthesis of pyridazine heterocycles and its derivatives. CORE. Available from: [Link]

  • Deng, X., & Mani, N. S. 5-Benzo[7]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses. Available from: [Link]

  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. HETEROCYCLES. Available from: [Link]

  • Bakr, M. F., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. Available from: [Link]

  • Wikipedia. Pyridazine. Available from: [Link]

Sources

Application

Advanced Cell Culture Assay Protocols for 7-Chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine

Executive Summary The compound 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine (CAS: 1204297-37-9) belongs to a highly versatile class of heterocyclic scaffolds widely investigated in modern drug discovery. Pyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine (CAS: 1204297-37-9) belongs to a highly versatile class of heterocyclic scaffolds widely investigated in modern drug discovery. Pyrazolo[3,4-d]pyridazine derivatives have demonstrated profound pharmacological potential, most notably as potent[1]. Beyond oncology, this scaffold is highly valued in kinase inhibitor discovery, demonstrating selective inhibition against targets such as DDR1 and FGFR[2], and has even shown promise as an[3].

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers with robust, self-validating cell culture protocols for evaluating this compound. Rather than merely listing steps, this guide emphasizes the causality behind experimental choices, ensuring that your assays yield reproducible, publication-quality data.

Mechanistic Rationale & Pathway Interrogation

Before executing cell-based assays, it is critical to understand the primary mechanism of action (MoA). In neoplastic models (e.g., A549, HCT-116, HepG2)[4], pyrazolo[3,4-d]pyridazine derivatives trigger the intrinsic mitochondrial apoptotic pathway. The compound downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. This stoichiometric shift depolarizes the mitochondrial membrane, releasing cytochrome c and triggering the Caspase-9/3 executioner cascade[1].

Mechanism Compound 7-Chloro-4-methyl-1-phenyl- 1H-pyrazolo[3,4-d]pyridazine Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mito Mitochondrial Membrane Depolarization Bcl2->Mito Blocks Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Cleaved Caspase-9 CytC->Casp9 Activates Casp3 Cleaved Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Execution Casp3->Apoptosis

Fig 1: Intrinsic apoptotic pathway disruption by pyrazolo[3,4-d]pyridazine derivatives.

Pre-Analytical Considerations: Compound Handling

  • Solubility & Reconstitution: 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine is highly hydrophobic. Reconstitute the lyophilized powder in cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO) to create a 20 mM master stock. Aliquot into single-use vials and store at -80°C to prevent freeze-thaw degradation.

  • Causality of Solvent Limits: When diluting the compound into the final cell culture medium, the DMSO concentration must strictly remain 0.5% (v/v) [5]. Exceeding this threshold induces solvent-mediated membrane toxicity, artificially inflating the compound's apparent cytotoxicity and invalidating the IC50 calculation.

Module A: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50) across various cell lines.

Scientific Rationale

The MTT assay relies on the reduction of the yellow tetrazolium dye to insoluble purple formazan by NAD(P)H-dependent oxidoreductase enzymes. Because these enzymes are rapidly inactivated shortly after cell death, formazan generation serves as a direct, causal readout of the viable cell population[5].

Self-Validating Controls

To ensure the assay is a self-validating system, every plate must include:

  • Vehicle Control: Media containing 0.5% DMSO (defines 100% viability baseline).

  • Positive Control: Cisplatin or Doxorubicin (validates the biological sensitivity of the cell batch)[1].

  • Blank Control: Media + MTT without cells (quantifies background absorbance for subtraction).

Step-by-Step Procedure
  • Cell Seeding: Harvest cells (e.g., A549, HCT-116) at 80% confluence. Seed 5 × 10^3^ cells/well in a 96-well flat-bottom plate in 100 µL of complete DMEM (10% FBS, 1% Pen/Strep). Incubate overnight at 37°C, 5% CO2.

  • Treatment: Prepare a 7-point serial dilution of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in complete media. Aspirate the old media and add 100 µL of the treated media per well. Incubate for 24h and 48h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 3.5 hours at 37°C.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals. Add 150 µL of DMSO to each well. Agitate on an orbital shaker for 15 minutes.

  • Acquisition: Read absorbance at 570 nm (with a 630 nm reference filter) using a microplate reader.

Quantitative Data Summary

Below is a representative cytotoxicity profile demonstrating the expected therapeutic window of pyrazolo[3,4-d]pyridazine derivatives based on established literature[1].

Cell LineTissue OriginIC50 (µM) - 24hIC50 (µM) - 48hPositive Control (Cisplatin, µM)
A549 Lung Carcinoma12.4 ± 1.18.2 ± 0.915.3 ± 1.4
HCT-116 Colorectal Carcinoma18.6 ± 1.510.5 ± 1.222.1 ± 1.8
HepG2 Hepatocellular Carcinoma24.3 ± 2.014.7 ± 1.528.4 ± 2.1
WI-38 Normal Lung Fibroblast>100>10045.2 ± 3.5

Module B: Apoptotic Pathway Interrogation (Flow Cytometry)

Objective: Quantify early vs. late apoptotic populations to confirm the mechanism of cell death.

Scientific Rationale

Annexin V has a high affinity for phosphatidylserine (PS). In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, allowing Annexin V-FITC binding. Propidium Iodide (PI) is a membrane-impermeable dye that only intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis). This dual staining provides precise temporal resolution of the apoptotic cascade[1].

Workflow Seed 1. Cell Seeding (A549 / HCT-116) Treat 2. Compound Treatment (IC50 Concentration) Seed->Treat Harvest 3. Cell Harvesting (Trypsinization) Treat->Harvest Stain 4. Annexin V / PI Dual Staining Harvest->Stain Analyze 5. Flow Cytometry Acquisition Stain->Analyze

Fig 2: Step-by-step workflow for Annexin V/PI flow cytometry apoptosis evaluation.

Self-Validating Controls
  • Unstained Cells: Establishes baseline autofluorescence for gating.

  • Single-Stained Annexin V (FITC): Used for spectral compensation (removes FITC spillover into the PI channel).

  • Single-Stained PI (PE/Texas Red): Used for spectral compensation.

Step-by-Step Procedure
  • Treatment: Seed A549 cells in 6-well plates (3 × 10^5^ cells/well). Treat with the compound at its predetermined IC50 for 24 hours.

  • Harvesting: Collect both the supernatant (contains floating late-apoptotic cells) and the adherent cells (via gentle trypsinization). Crucial causality: Failing to collect the supernatant will result in a false-negative reading for late apoptosis.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark at room temperature for 15 minutes[5].

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (acquire at least 10,000 events per sample).

Module C: Molecular Target Validation (Western Blotting)

Objective: Confirm target engagement by quantifying the Bcl-2/Bax ratio and Caspase-3 cleavage.

Scientific Rationale

While flow cytometry confirms the phenotype of apoptosis, Western blotting confirms the molecular causality. By probing for Bcl-2 and Bax, we can validate whether the compound successfully disrupts the anti-apoptotic/pro-apoptotic balance[1]. The presence of cleaved Caspase-3 (17 kDa/19 kDa fragments) serves as the definitive hallmark of executioner caspase activation.

Step-by-Step Procedure
  • Lysis: Lyse compound-treated cells in cold RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading (typically 30 µg per lane).

  • Electrophoresis: Resolve proteins on a 10-12% SDS-PAGE gel at 100V for 90 minutes.

  • Transfer: Transfer proteins to a PVDF membrane (activated in methanol) at 250mA for 2 hours on ice.

  • Immunoblotting: Block with 5% non-fat milk for 1 hour. Probe with primary antibodies (Anti-Bcl-2, Anti-Bax, Anti-Cleaved Caspase-3, and Anti- β -actin as a loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and image via chemiluminescence.

References

  • Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry. URL:[Link]

  • Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. URL:[Link]

  • ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies. ACS Omega. URL:[Link]

Sources

Method

Application Note: Preclinical In Vivo Dosing Strategies for 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine

Target Audience: Preclinical Researchers, Pharmacologists, and Translational Scientists Compound Class: Pyrazolo[3,4-d]pyridazine derivative Primary Applications: Oncology (Kinase Inhibition, Apoptosis Induction), Fibros...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Translational Scientists Compound Class: Pyrazolo[3,4-d]pyridazine derivative Primary Applications: Oncology (Kinase Inhibition, Apoptosis Induction), Fibrosis

Executive Summary & Mechanistic Rationale

The compound 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine (CAS: 1204297-37-9) represents a highly versatile, privileged heterocyclic scaffold in modern drug discovery. Derivatives of the pyrazolo[3,4-d]pyridazine core have demonstrated potent in vivo efficacy as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs) such as Fibroblast Growth Factor Receptor (FGFR)[1] and Discoidin Domain Receptor 1 (DDR1)[2]. Furthermore, this specific structural class has been identified as a potent inducer of apoptosis via the direct inhibition of the X-linked inhibitor of apoptosis (XIAP) BIR3 domain, fundamentally disrupting the Bcl-2/Bax expression balance in carcinoma models[3].

Transitioning this compound from in vitro assays to in vivo murine models presents specific pharmacological challenges. The presence of the 7-chloro substitution and the 1-phenyl ring renders the molecule highly lipophilic, often resulting in poor aqueous solubility (the "brick dust" phenomenon). This application note provides a comprehensive, self-validating methodology for formulating, dosing, and evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine in preclinical xenograft models.

MoA Cmpd 7-chloro-4-methyl-1-phenyl- 1H-pyrazolo[3,4-d]pyridazine RTK Receptor Tyrosine Kinases (FGFR / DDR1) Cmpd->RTK ATP-Competitive Inhibition XIAP X-linked Inhibitor of Apoptosis (XIAP) Cmpd->XIAP BIR3 Domain Binding Survival Tumor Cell Survival & Proliferation RTK->Survival Kinase Cascade (PI3K/MAPK) XIAP->Survival Blocks Apoptosis Apoptosis Apoptotic Pathway (Bcl-2 / Bax) XIAP->Apoptosis Inhibits Caspases Apoptosis->Survival Induces Cell Death

Mechanism of Action: Dual targeting of RTKs and XIAP by pyrazolo[3,4-d]pyridazine derivatives.

Physicochemical Profiling & Formulation Strategy

The Causality of Vehicle Selection

To achieve systemic exposure without causing localized precipitation or gastrointestinal toxicity, the formulation must bridge the gap between the compound's high LogP and the aqueous nature of biological fluids. Simple aqueous buffers will fail, leading to erratic absorption and false-negative efficacy data. We recommend a co-solvent/surfactant microemulsion approach.

Table 1: Formulation Matrix for Lipophilic Pyrazolo[3,4-d]pyridazines

Formulation IDVehicle Composition (v/v)RouteMax SolubilityRationale & Causality
Formulation A 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalinePO / IV~15 mg/mLGold Standard: DMSO breaks the crystal lattice; PEG300 acts as a co-solvent; Tween-80 prevents precipitation upon dilution in blood/GI tract.
Formulation B 5% DMSO / 95% (20% HP-β-CD in Water)PO / IP~10 mg/mLAlternative: Hydroxypropyl-beta-cyclodextrin encapsulates the hydrophobic phenyl/chloro moieties, ideal if PEG/Tween causes vehicle toxicity.
Formulation C 0.5% Methylcellulose / 0.2% Tween-80 in WaterPOSuspensionHigh-Dose Tox: Used only when systemic exposure is saturated and a sustained-release suspension is required for maximum tolerated dose (MTD) studies.

Protocol 1: Pharmacokinetic (PK) Profiling

Before initiating efficacy trials, a self-validating PK study must be conducted to determine the compound's bioavailability ( F% ), clearance ( Cl ), and half-life ( t1/2​ ). This ensures the subsequent dosing schedule maintains the minimum plasma concentration ( Cmin​ ) above the target's IC50​ .

Step-by-Step Methodology
  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) or CD-1 mice (20-25g) for 12 hours prior to oral dosing to eliminate food-effect variability. Water remains ad libitum.

  • Dosing Administration:

    • Intravenous (IV) Group: Administer 5 mg/kg of Formulation A via the lateral tail vein.

    • Oral (PO) Group: Administer 20 mg/kg of Formulation A via oral gavage.

    • Causality: The IV group serves as the absolute reference (100% systemic exposure) required to calculate oral bioavailability.

  • Blood Sampling: Collect 150 µL of blood via the jugular vein or submandibular bleed at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Collect blood in K2EDTA tubes. Centrifuge immediately at 4,000 × g for 10 minutes at 4°C to prevent ex vivo degradation of the compound. Extract plasma and store at -80°C.

  • Bioanalysis (LC-MS/MS): Precipitate plasma proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., a deuterated analog or structurally similar halogenated pyrazole). Analyze the supernatant via LC-MS/MS in positive electrospray ionization (ESI+) mode, tracking the specific MRM transition for the [M+H]+ ion of 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine.

Table 2: Target Pharmacokinetic Parameters for QD Dosing Feasibility

ParameterTarget Threshold for EfficacyImplication if Target is Missed
Bioavailability ( F% ) > 30%If <10%, switch from PO to Intraperitoneal (IP) dosing to bypass first-pass hepatic metabolism.
Half-life ( t1/2​ ) > 4 hoursIf <2 hours, the compound requires Twice Daily (BID) dosing instead of Once Daily (QD).
Clearance ( Cl ) < 30 mL/min/kgHigh clearance indicates rapid metabolic liability (likely at the 4-methyl position via CYP450 oxidation).

Protocol 2: In Vivo Efficacy & Pharmacodynamic Dosing

Based on the [3], the following protocol describes a self-validating xenograft model to evaluate anti-tumor efficacy.

InVivoWorkflow Formulation 1. Formulation Optimization Inoculation 2. Xenograft Inoculation Formulation->Inoculation Randomization 3. Randomization (Vol ~100 mm³) Inoculation->Randomization Dosing 4. In Vivo Dosing (PO / IP) Randomization->Dosing Analysis 5. PK/PD & Efficacy Analysis Dosing->Analysis

Standardized in vivo experimental workflow for pharmacokinetic and efficacy evaluation.

Step-by-Step Methodology
  • Cell Line Preparation & Inoculation:

    • Cultivate A549 (human lung carcinoma) cells, which are highly sensitive to XIAP inhibition and Bcl-2/Bax disruption by pyrazolo[3,4-d]pyridazines[3].

    • Resuspend 5×106 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.

    • Causality: Matrigel provides extracellular matrix support, ensuring uniform tumor take-rates and preventing premature cell clearance by the murine innate immune system.

    • Inject subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.

  • Randomization (The Self-Validating Step):

    • Monitor tumor growth using digital calipers. Calculate volume using the formula: V=0.5×Length×Width2 .

    • Once tumors reach an average volume of 100–150 mm³ (typically Day 10-14), randomize mice into four groups (n=8/group) to ensure equal starting tumor burdens.

  • Dosing Regimen:

    • Group 1 (Negative Control): Vehicle only (Formulation A), PO, QD.

    • Group 2 (Low Dose): 15 mg/kg 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine, PO, QD.

    • Group 3 (High Dose): 30 mg/kg 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine, PO, QD.

    • Group 4 (Positive Control): Cisplatin, 5 mg/kg, IP, QW (Once weekly).

    • Causality: The inclusion of Cisplatin serves as a positive control to validate that the A549 tumor model is responding normally to standard-of-care apoptosis induction[3].

  • Monitoring & Humane Endpoints:

    • Measure tumor volumes and body weights three times per week.

    • Causality: Body weight is a surrogate marker for compound toxicity. A weight loss of >15% indicates severe systemic toxicity, requiring an immediate dosing holiday.

  • Tissue Harvest & Pharmacodynamic (PD) Biomarker Analysis:

    • At Day 21, sacrifice the animals 4 hours post-final dose (at expected Tmax​ ).

    • Excise tumors, weigh them, and divide into two halves: one flash-frozen in liquid nitrogen (for Western Blot/PCR), and one fixed in 10% neutral buffered formalin (for Immunohistochemistry).

    • Biomarker Validation: Perform Western Blotting on the frozen tissue to quantify the expression levels of Bcl-2, Bax, and cleaved Caspase-3. A successful dosing strategy will show a dose-dependent decrease in Bcl-2 and an increase in Bax and cleaved Caspase-3, confirming target engagement in vivo[3].

Troubleshooting & Critical Insights

  • Precipitation in the Syringe: If the compound crashes out of Formulation A during administration, the 7-chloro-4-methyl-1-phenyl moiety is likely driving crystallization. Solution: Gently warm the formulation to 37°C prior to dosing, or increase the PEG300 concentration to 50%.

  • Lack of Efficacy Despite In Vitro Potency: If the compound shows an IC50​<50 nM against DDR1[2] or FGFR[1] in vitro but fails in vivo, check the Day 21 plasma samples. High plasma protein binding (>99%) driven by the lipophilic phenyl ring can severely limit the free fraction ( fu​ ) of the drug available to penetrate the tumor microenvironment.

References

  • Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation Journal of Medicinal Chemistry (ACS Publications), 2021. URL:[Link][2]

  • Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance Bioorganic & Medicinal Chemistry, 2018. URL:[Link][3]

  • Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as the Novel Covalent Fibroblast Growth Factor Receptor Inhibitors by the Rational Drug Design Journal of Medicinal Chemistry (ACS Publications), 2019. URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing mobile phase for 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine chromatography

Welcome to the Technical Support Center for advanced chromatographic method development. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals worki...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced chromatographic method development. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine (CAS 1204297-37-9)[1].

Analyzing highly functionalized heterocyclic building blocks requires more than generic gradient methods. This guide bypasses standard boilerplate advice to directly address the chemical causality behind peak tailing, on-column degradation, and selectivity challenges unique to the pyrazolo[3,4-d]pyridazine scaffold.

Part 1: Core Chromatographic Principles & Causality

To optimize the mobile phase, we must first deconstruct the analyte. The 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine molecule presents three distinct chromatographic challenges:

  • Hydrophobic Domains: The phenyl and methyl groups drive strong retention on standard reversed-phase (RP) columns (e.g., C18).

  • Basic Hydrogen-Bond Acceptors: The multiple nitrogen atoms in the pyrazolo-pyridazine core strongly interact with unendcapped, acidic silanols on the silica stationary phase, causing severe peak tailing.

  • Chemical Instability (The 7-Chloro Group): The pyridazine ring is highly electron-deficient. The chlorine atom at position 7 acts similarly to an imidoyl chloride, making it highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). Exposure to neutral/basic aqueous mobile phases or protic solvents (like methanol) can cause rapid hydrolysis to the 7-oxo (pyridazinone) derivative[2].

StructuralInteractions Analyte 7-chloro-4-methyl-1-phenyl- 1H-pyrazolo[3,4-d]pyridazine Hydrophobic Hydrophobic Core (Phenyl & Methyl) Analyte->Hydrophobic HBAcceptor H-Bond Acceptors (Ring Nitrogens) Analyte->HBAcceptor Halogen Labile Halogen (7-Chloro Group) Analyte->Halogen C18 C18 / Phenyl Phase (Hydrophobic/π-π) Hydrophobic->C18 Primary Retention Silanol Residual Silanols (Secondary Interactions) HBAcceptor->Silanol Peak Tailing Risk Degradation Aqueous Hydrolysis (Conversion to 7-oxo) Halogen->Degradation Stability Risk (pH > 5)

Fig 1. Chromatographic retention mechanisms and degradation pathways for the target analyte.

Part 2: Troubleshooting FAQs

Q1: I am observing a secondary peak that grows larger over time during my sequence run. Is my method failing? A: Your method is likely sound, but your sample is degrading in the vial. Because the 7-chloro group is highly reactive, leaving the sample dissolved in a protic diluent (like 50:50 Water:Methanol) causes it to hydrolyze into the corresponding pyrazolo[3,4-d]pyridazinone[2].

  • Causality: Water acts as a nucleophile, displacing the chloride ion. This reaction is accelerated at neutral-to-basic pH.

  • Solution: Prepare your sample in an aprotic solvent (e.g., 100% Acetonitrile) and ensure your aqueous mobile phase is strictly buffered to an acidic pH (pH 2.0 - 3.0) using Formic Acid (FA) or Trifluoroacetic Acid (TFA) to protonate the leaving group and halt nucleophilic attack.

Q2: Should I use Acetonitrile (MeCN) or Methanol (MeOH) as my organic modifier? A: For this specific scaffold, Acetonitrile is vastly superior. MeCN is an aprotic solvent that disrupts the π−π stacking of the rigid aromatic core, yielding sharper peaks. Furthermore, using MeOH introduces a nucleophile into the mobile phase, which can lead to the formation of a 7-methoxy degradant on-column during long gradient runs. If you must use MeOH for selectivity reasons, it must be paired with a strong ion-pairing acid like 0.1% TFA[2].

Q3: My peaks are tailing severely (Asymmetry > 1.8) on a standard C18 column. How do I fix this? A: The basic nitrogens in the pyrazolo[3,4-d]pyridazine core are interacting with deprotonated, acidic silanols ( SiO− ) on your silica support.

  • Solution: You must mask these silanols. Lowering the mobile phase pH below 3.0 ensures the silanols are fully protonated ( SiOH ), eliminating the secondary ion-exchange interaction. If you are using LC-MS, use 0.1% FA with an RP-Amide column, which provides intrinsic shielding of silanols[3]. For UV-DAD analysis, 0.1% TFA on a standard C18 column provides excellent ion-pairing to pull the basic nitrogens into the hydrophobic mobile phase[2].

Quantitative Comparison of Mobile Phase Systems
Mobile Phase System (A / B)Operating pHAnalyte Stability (On-Column)Expected Peak Symmetry ( As​ )MS CompatibilityMechanistic Causality
0.1% TFA in H2​O / MeCN ~2.0High 1.0 - 1.1Low (Ion Suppression)TFA strongly ion-pairs with basic nitrogens; fully protonates silanols; low pH halts SN​Ar hydrolysis.
0.1% FA in H2​O / MeCN ~2.7Moderate1.2 - 1.4High Weaker ion-pairing than TFA; relies primarily on silanol protonation. Best for LC-MS[3].
10mM NH4​OAc / MeOH ~6.8Low (Hydrolyzes) > 1.8 (Severe Tailing)ModerateNeutral pH accelerates 7-chloro displacement by MeOH/ H2​O ; unmasked silanols cause tailing.

Part 3: Self-Validating Method Development Protocol

To ensure your method is both robust and "stability-indicating" (meaning it can successfully separate the intact 7-chloro parent from its 7-oxo degradant), follow this self-validating workflow.

Step-by-Step Methodology:

  • Forced Degradation Control Preparation:

    • Weigh 1 mg of 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine.

    • Dissolve in 1 mL of 50:50 Methanol:Water (unbuffered).

    • Heat at 40°C for 4 hours. This intentionally generates the 7-oxo degradant to serve as a retention time marker.

  • Fresh Sample Preparation:

    • Weigh 1 mg of the analyte and dissolve in 1 mL of 100% Acetonitrile (aprotic diluent). Keep chilled at 4°C.

  • Chromatographic Setup:

    • Column: Endcapped C18 or RP-Amide (e.g., 50 mm × 2.1 mm, 2.7 μm)[3].

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.8 mL/min.

    • Gradient: 5% B to 95% B over 10 minutes.

  • System Validation (The Self-Check):

    • Inject the Forced Degradation Control. You should observe two distinct peaks (the polar 7-oxo degradant eluting earlier, and the residual 7-chloro parent eluting later).

    • Inject the Fresh Sample. You should observe a single, sharp peak matching the retention time of the parent.

    • Validation Criteria: If the resolution ( Rs​ ) between the degradant and the parent is > 2.0, and the parent peak asymmetry ( As​ ) is < 1.5, the method is validated for use.

MethodDev Step1 1. Prepare Fresh Sample (Use Aprotic Diluent e.g., MeCN) Step2 2. Select Acidic Aqueous Phase (Water + 0.1% TFA or FA) Step1->Step2 Step3 3. Run Scouting Gradient (5-95% Organic over 15 min) Step2->Step3 Step4 4. System Suitability Check (Evaluate Peak Symmetry & Purity) Step3->Step4 Decision Is Peak Asymmetry (As) < 1.5? Step4->Decision Action1 Adjust Modifier (Switch FA to TFA) Decision->Action1 No (Tailing) Action2 Validate Stability (Inject at t=0 and t=12h) Decision->Action2 Yes (Optimal) Action1->Step3

Fig 2. Self-validating mobile phase optimization workflow ensuring peak symmetry and stability.

References

  • Journal of Medicinal Chemistry. "Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation." ACS Publications. Available at:[Link]

  • Journal of Medicinal Chemistry (PMC). "Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention." National Institutes of Health (NIH). Available at:[Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Resolution for 7-Chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine during downstream purification.

This heterocycle presents unique challenges: the highly electron-deficient pyridazine core activates the 7-chloro position, making it exceptionally prone to nucleophilic aromatic substitution (SNAr)[1]. This guide bridges theoretical mechanistic chemistry with field-proven protocols to ensure you achieve >99% purity without compromising your yield.

The Mechanistic "Why": Understanding Your Impurities

Before troubleshooting, we must establish causality. The pyrazolo[3,4-d]pyridazine system lacks any "unactivated" ring carbon[1]. The adjacent diazine nitrogens pull electron density away from the C7 position. When exposed to protic solvents or trace moisture during crystallization, the 7-chloro group acts as a superior leaving group, leading to rapid degradation into 7-hydroxy or 7-alkoxy impurities[2]. Furthermore, unreacted starting materials or regioisomers from the hydrazine condensation step frequently co-crystallize due to structural homology[3].

Troubleshooting FAQs

Q1: Why am I seeing a massive spike in the 7-hydroxy impurity (Δ -18.5 Da) during my recrystallization? A: This is a classic hydrolysis issue. The 7-position is highly electrophilic. If your crystallization solvent contains trace water, or if you are conducting the process in a humid environment without an inert atmosphere, the 7-chloro group will undergo SNAr to form the 7-hydroxy derivative (which rapidly tautomerizes to the thermodynamically stable pyridazin-7-one). Causality & Solution: Water acts as a nucleophile. You must transition to strictly anhydrous, non-hygroscopic solvents (e.g., Toluene/Heptane) and dry your glassware thoroughly.

Q2: Can I use methanol or ethanol to improve the solubility profile for crystallization? A: Absolutely not. While primary alcohols offer excellent solubility curves, they will induce solvolysis. The 7-chloro group will react with methanol to form the 7-methoxy-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine impurity. Causality & Solution: Alcohols are strong enough nucleophiles to displace the activated chloride at elevated temperatures. Switch to an aprotic solvent system. If polarity is needed for dissolution, use anhydrous Acetonitrile or Ethyl Acetate.

Q3: How do I purge the 2-phenyl regioisomer formed during the initial synthesis? A: The 2-phenyl regioisomer co-crystallizes easily because its solubility profile and crystal lattice energy are nearly identical to the target 1-phenyl compound. Causality & Solution: Thermodynamics alone won't separate them efficiently. You must utilize kinetic seeding. By seeding your supersaturated solution with pure 1-phenyl crystals at the upper limit of the metastable zone, you force the preferential nucleation of the target compound before the 2-phenyl isomer reaches its critical supersaturation point.

Q4: My crystals are crashing out as an oil or amorphous solid. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the solvent mixture, often exacerbated by residual starting materials[3]. Causality & Solution: The anti-solvent is being added too quickly, bypassing the metastable zone. Implement a controlled, dropwise anti-solvent addition at a lower temperature, followed by immediate seeding to force crystalline growth rather than amorphous precipitation.

Quantitative Impurity Data
Impurity ProfileMechanism of FormationRelative Retention Time (RRT)Mass Shift (ΔDa)Primary Mitigation Strategy
7-Hydroxy derivative Hydrolysis via trace moisture0.85-18.5 (Cl to OH)Use anhydrous aprotic solvents; N2 atmosphere.
7-Methoxy derivative Solvolysis via methanol0.92-4.5 (Cl to OMe)Eliminate primary alcohols from the workflow.
2-Phenyl regioisomer Non-selective hydrazine condensation1.050 (Isomer)Kinetic seeding; narrow metastable zone control.
Residual POCl3 byproducts Incomplete aqueous workup0.30 - 0.50VariesRigorous biphasic washing prior to crystallization.
Self-Validating Experimental Protocol: Anhydrous Aprotic Crystallization

This protocol is designed as a self-validating system: if the product begins to oil out at Step 3, it immediately indicates the anti-solvent ratio or temperature is incorrect, allowing for real-time correction by adding trace amounts of the primary solvent.

Step 1: Anhydrous Dissolution Suspend the crude 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine in anhydrous Toluene (5 volumes). Heat to 85°C under a dry Nitrogen atmosphere until complete dissolution is achieved.

Step 2: Hot Filtration Pass the hot solution through a pre-heated 0.2 µm PTFE filter into a dry, jacketed crystallization vessel to remove insoluble polymeric byproducts and dust (which act as unwanted nucleation sites).

Step 3: Controlled Anti-Solvent Addition Maintain the solution at 75°C. Begin dropwise addition of anhydrous Heptane (anti-solvent). Add exactly 1.5 volumes of Heptane until the solution becomes faintly turbid, then immediately add 0.1 volumes of Toluene to clear the solution (successfully establishing the metastable zone).

Step 4: Kinetic Seeding Cool the solution to 68°C. Introduce 0.5% w/w of pure 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine seed crystals. Hold the temperature at 68°C for 60 minutes to allow the seed bed to mature and prevent regioisomer nucleation.

Step 5: Step-Down Cooling Initiate a non-linear cooling ramp: cool from 68°C to 40°C at 0.5°C/min, then from 40°C to 5°C at 1.0°C/min. Stir at 150 RPM to maintain suspension without causing shear-induced secondary nucleation.

Step 6: Isolation Filter the slurry rapidly under a blanket of Nitrogen. Wash the filter cake with 2 volumes of pre-chilled (5°C) Heptane. Dry in a vacuum oven at 45°C for 12 hours.

Workflow Visualization

ImpurityTroubleshooting N1 HPLC Analysis of Crude 7-Chloro-Pyrazolo[3,4-d]pyridazine N2 Identify Impurity Profile N1->N2 N3 Nucleophilic Impurities (7-OH or 7-OMe) N2->N3 Mass Shift (-18.5 or -4.5 Da) N4 Regioisomers / Byproducts (2-phenyl isomer) N2->N4 Isomeric Mass (0 Da) N5 Switch to Anhydrous Aprotic Solvents (Toluene/Heptane) N3->N5 Prevent SNAr N6 Optimize Cooling Profile & Kinetic Seeding N4->N6 Improve Selectivity N7 High-Purity Product (>99% Target) N5->N7 N6->N7

Logical troubleshooting workflow for resolving crystallization impurities in pyrazolo-pyridazines.

References
  • Title: Revisiting Pyrazolo[3,4-d]pyrimidine Nucleosides as Anti-Trypanosoma cruzi and Antileishmanial Agents Source: ACS Publications URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine derivatives

Comparative Efficacy of 7-Chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine Derivatives in Targeted Therapeutics Introduction: Structural Rationale & Scaffold Versatility As a Senior Application Scientist, evaluating...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of 7-Chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine Derivatives in Targeted Therapeutics

Introduction: Structural Rationale & Scaffold Versatility

As a Senior Application Scientist, evaluating the structural versatility of molecular scaffolds is critical for designing highly specific, efficacious therapeutics. The compound 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine serves as a highly privileged building block in medicinal chemistry. The C7-chlorine atom is highly reactive toward nucleophilic substitution, allowing for the rapid synthesis of diverse derivatives, including pyrazolo[3,4-d]pyridazinones and 7-amino variants. By modulating the functional groups at the N2 and N6 positions, we can pivot the molecule's selectivity profile from a broad-spectrum anti-inflammatory agent to an ultra-selective kinase inhibitor[1].

Comparative Efficacy in Kinase Inhibition (DDR1)

Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase heavily implicated in fibrotic and inflammatory diseases, such as Inflammatory Bowel Disease (IBD). Traditional pan-kinase inhibitors suffer from poor target specificity, leading to severe off-target toxicities. Recent deep-learning-driven designs utilizing the pyrazolo[3,4-d]pyridazinone core have yielded compounds that bind specifically to the Asp-Phe-Gly (DFG)-out conformation of DDR1, acting as highly selective Type II inhibitors[1].

Table 1: Quantitative Comparison of Kinase Selectivity

Compound Class Primary Target IC50 (nM) Selectivity Profile (Tested against 430 kinases) In Vivo Efficacy Model
Pyrazolo[3,4-d]pyridazinone (Compound 2) DDR1 10.6 ± 1.9 Extraordinary (>91% inhibition at 100 nM only for DDR1 and TRKC) DSS-induced colitis (IBD) protection
Pyrazolo[3,4-d]pyridazinone (Compound 1) DDR1 10.2 ± 1.2 High N/A

| Standard Pan-Kinase Inhibitors | DDR1 / BCR-ABL | ~30.0 | Poor (Broad cross-reactivity) | Limited due to toxicity |

G L1 Collagen Binding (Extracellular) R1 DDR1 Dimerization & Activation L1->R1 K1 Kinase Domain Autophosphorylation R1->K1 P1 Pro-inflammatory Cytokine Release (IL-6) K1->P1 I1 Pyrazolo[3,4-d]pyridazine Derivative (Compound 2) I1->K1 Type II DFG-out Inhibition

Caption: Mechanism of DDR1 inhibition by pyrazolo[3,4-d]pyridazine derivatives blocking inflammation.

Broad-Spectrum Efficacy: Antiviral and Anti-Inflammatory Applications

Beyond kinase inhibition, modifying the core scaffold yields potent antiviral and neuroprotective agents. For example, specific pyrazolo[3,4-d]pyridazine-7-one derivatives have shown significant efficacy against the Zika virus (ZIKV) by interfering with viral infection pathways, vastly outperforming baseline antimicrobial leads[2]. Furthermore, 3,4,5-trimethoxyphenyl-bearing derivatives exhibit profound anti-inflammatory properties by downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophages[3].

Table 2: Quantitative Comparison of Antiviral (ZIKV) Efficacy

Compound EC50 (μM) CC50 (μM) Selectivity Index (SI) Mechanism / Notes
Derivative 9b 25.6 572.4 22.4 High therapeutic window[2]
Derivative 10b 42.1 >600.0 >14.2 Favorable toxicity profile

| Mycophenolic acid (Control) | 0.2 | 10.5 | 52.5 | Immunosuppressant standard |

Experimental Protocols: Self-Validating Systems

To ensure high scientific integrity and trustworthiness, the following methodologies are designed as self-validating systems. Every functional readout is paired with a control metric to prove causality rather than artifactual interference.

Protocol A: DDR1 Autophosphorylation Cellular Assay

Causality Focus: To prove the compound directly inhibits DDR1 kinase activity without altering baseline receptor expression.

  • Cell Culture & Starvation: Culture THP-1 macrophages and serum-starve for 16 hours. Rationale: Serum starvation eliminates background kinase activation from serum growth factors, ensuring measured phosphorylation is strictly driven by the experimental ligand[4].

  • Compound Pre-incubation: Treat cells with pyrazolo[3,4-d]pyridazine derivatives (0.1–100 nM) for 2 hours. Rationale: This allows the compound to penetrate the cell membrane and achieve thermodynamic equilibrium within the DDR1 ATP-binding pocket.

  • Ligand Stimulation: Stimulate cells with Collagen I (10 μg/mL) for 24 hours. Rationale: Collagen is the endogenous ligand that triggers DDR1 dimerization and autophosphorylation[4].

  • Lysis and Western Blotting (The Self-Validation Step): Lyse cells in RIPA buffer supplemented with phosphatase inhibitors. Perform Western blotting using anti-phospho-DDR1 (Tyr792) and anti-total-DDR1 antibodies. Rationale: Normalizing the phospho-DDR1 signal against total-DDR1 proves that the reduction in signal is due to true kinase inhibition, not compound-induced receptor degradation or generalized cell death[1].

Protocol B: Anti-Inflammatory iNOS/COX-2 Assay

Causality Focus: To confirm that reductions in inflammatory markers are a targeted pharmacological effect, not a byproduct of compound cytotoxicity.

  • Macrophage Seeding & Parallel Viability Check: Seed RAW 264.7 murine macrophages in two parallel 96-well plates. Plate A is for the inflammatory assay; Plate B is for an MTT cell viability assay. Rationale: The MTT assay is the critical self-validating step. If Nitric Oxide (NO) levels drop but cell viability also drops, the compound is merely toxic, not anti-inflammatory[3].

  • LPS Stimulation & Co-treatment: Treat Plate A with 1 μg/mL Lipopolysaccharide (LPS) alongside the pyrazolo-pyridazine derivatives (10–50 μM) for 24 hours. Rationale: LPS activates the TLR4 pathway, robustly inducing iNOS and COX-2 expression.

  • Nitric Oxide (NO) Quantification: Transfer 100 μL of the supernatant from Plate A to a new plate and add an equal volume of Griess reagent. Measure absorbance at 540 nm. Rationale: NO is highly volatile; the Griess reagent measures nitrite (its stable oxidative product), providing a reliable, quantifiable proxy for iNOS enzymatic activity[5].

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies Source: ACS Omega URL
  • Source: Medicinal Chemistry Research (via ResearchGate)

Sources

Comparative

orthogonal validation methods for 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine activity

An in-depth technical comparison and validation guide for researchers, scientists, and drug development professionals evaluating the 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine scaffold in kinase inhibitor di...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and validation guide for researchers, scientists, and drug development professionals evaluating the 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine scaffold in kinase inhibitor discovery.

Executive Summary

The compound 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine (CAS 1204297-37-9) serves as a highly versatile, privileged chemical scaffold in modern structure-based drug design. Because the C7-chlorine acts as an excellent leaving group for nucleophilic aromatic substitution ( SN​Ar ) and cross-coupling reactions, this core allows for rapid diversification. Recent medicinal chemistry campaigns have successfully leveraged this pyrazolo[3,4-d]pyridazine core to develop highly potent, selective inhibitors targeting Fibroblast Growth Factor Receptors (FGFRs) [1] and Discoidin Domain Receptor 1 (DDR1) [2].

This guide provides an objective performance comparison of pyrazolo[3,4-d]pyridazine derivatives against standard-of-care alternatives and outlines the definitive orthogonal validation workflows required to prove target engagement, mechanism of action, and cellular efficacy.

Mechanistic Overview: The Pyrazolo[3,4-d]pyridazine Advantage

The pyrazolo[3,4-d]pyridazine core mimics the purine ring of ATP, allowing it to anchor deeply within the highly conserved kinase hinge region.

  • For FGFR Inhibition: Derivatives have been engineered as both reversible and covalent irreversible inhibitors. By functionalizing the core with an acrylamide warhead, researchers have achieved highly selective covalent bonding to specific cysteine residues in the FGFR active site, overcoming resistance mutations[1].

  • For DDR1 Inhibition: The scaffold can be tailored to stabilize the kinase in the inactive "DFG-out" conformation. This approach yields exceptional kinome selectivity (often >1000-fold over DDR2), effectively blocking autophosphorylation and downstream inflammatory cytokine production[2].

Pathway FGF FGF / Collagen RTK FGFR / DDR1 FGF->RTK Activation Signaling MAPK / PI3K / STAT RTK->Signaling Phosphorylation Inhibitor Pyrazolo[3,4-d]pyridazine Scaffold Inhibitor->RTK Kinase Inhibition Outcome Tumor Proliferation & Fibrosis Signaling->Outcome Gene Expression

FGFR and DDR1 signaling blockade by pyrazolo[3,4-d]pyridazine derivatives.

Comparative Performance Analysis

To contextualize the efficacy of this scaffold, the table below compares optimized pyrazolo[3,4-d]pyridazine derivatives (derived from the 7-chloro precursor) against established clinical and tool compounds[1][2].

Compound ClassTarget KinaseBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Binding ModeKinome Selectivity
Pyrazolo[3,4-d]pyridazine (Cmpd 15) FGFR110.0 ± 1.2~1100 (KG1 cells)Covalent IrreversibleHigh (Targets Cys)
Erdafitinib (Standard) FGFR1-41.2 - 2.5< 50Reversible ATP-compModerate
Pyrazolo[3,4-d]pyridazine (Cmpd 2) DDR110.6 ± 1.9< 50 (Autophos.)Reversible (DFG-out)Excellent (S(10)=0.002)
DDR1-IN-1 (Standard) DDR1105.0> 500Reversible (DFG-out)Moderate

Key Takeaway: While clinical standards like Erdafitinib possess extreme biochemical potency, pyrazolo[3,4-d]pyridazine derivatives offer superior structural tunability. They can achieve comparable nanomolar potency while offering enhanced kinome selectivity via covalent targeting or DFG-out stabilization[1][2].

Orthogonal Validation Workflows

Relying on a single assay format risks false positives due to compound auto-fluorescence, aggregation, or poor membrane permeability. A robust validation pipeline must triangulate data across biochemical, biophysical, and cellular domains.

Workflow Synth Scaffold Diversification Biochem Biochemical TR-FRET Assay Synth->Biochem Biophys Biophysical SPR Kinetics Biochem->Biophys IC50 < 100nM Cellular Cellular CETSA & WB Biochem->Cellular Permeability Lead Lead Selection Biophys->Lead Cellular->Lead

Orthogonal validation workflow for kinase inhibitor lead selection.

Biochemical Validation: TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) separates the emission signal from the excitation pulse by microseconds. This eliminates background auto-fluorescence—a common artifact with highly conjugated heterocyclic scaffolds like pyrazolo-pyridazines.

  • Step 1: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[3,4-d]pyridazine derivative in 100% DMSO.

  • Step 2: Transfer compounds to a 384-well plate, adding recombinant kinase (e.g., FGFR1 or DDR1) in assay buffer (HEPES, MgCl₂, EGTA, DTT, Tween-20). Incubate for 15 minutes to allow pre-binding (crucial for covalent inhibitors).

  • Step 3: Initiate the reaction by adding ATP (at the Km​ value for the specific kinase) and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Step 4: Stop the reaction using EDTA. Add Europium-labeled anti-phosphopeptide antibody (donor) and Streptavidin-APC (acceptor).

  • Step 5: Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

  • Self-Validation Check: Include a "No Enzyme" control (defines 100% inhibition baseline) and a reference inhibitor (e.g., Erdafitinib) to verify the assay's dynamic range.

Biophysical Validation: Surface Plasmon Resonance (SPR)

Causality: Biochemical IC₅₀ values do not differentiate between reversible and irreversible binders. SPR provides real-time binding kinetics ( Kon​ and Koff​ ). For covalent pyrazolo[3,4-d]pyridazine derivatives, SPR will reveal a Koff​ approaching zero, confirming the irreversible mechanism of action[1].

  • Step 1: Activate a CM5 sensor chip using EDC/NHS chemistry.

  • Step 2: Immobilize the target kinase (e.g., FGFR1) via amine coupling to achieve ~3000 Response Units (RU). Block remaining active sites with ethanolamine.

  • Step 3: Flow the pyrazolo[3,4-d]pyridazine derivative (analyte) over the chip in a multi-cycle kinetic format (concentrations ranging from 0.1× to 10× the estimated Kd​ ).

  • Step 4: Monitor the association phase for 180 seconds, followed by a dissociation phase of 600 seconds using running buffer (PBS-P+ with 1% DMSO).

  • Step 5: Fit the resulting sensorgrams to a 1:1 Langmuir binding model (for reversible inhibitors) or a two-state reaction model (for covalent inhibitors).

  • Self-Validation Check: Flow a known reversible binder before and after the covalent test compound. If the reversible binder fails to bind after the test compound, it validates that the target active site has been permanently covalently occupied.

Cellular Validation: Cellular Thermal Shift Assay (CETSA)

Causality: A compound may show picomolar affinity in a biochemical assay but fail entirely in cells due to poor membrane permeability or high plasma protein binding. CETSA proves that the compound physically enters the cell and engages the target, as ligand binding thermodynamically stabilizes the protein against heat-induced aggregation.

  • Step 1: Culture target cells (e.g., KG1 cells for FGFR1 dependence) to 80% confluence.

  • Step 2: Treat cells with the pyrazolo[3,4-d]pyridazine derivative (at 10× cellular IC₅₀) or DMSO vehicle control for 2 hours.

  • Step 3: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Step 4: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen to extract the soluble protein fraction. Centrifuge at 20,000 × g for 20 minutes to pellet aggregated proteins.

  • Step 5: Analyze the soluble supernatant via Western Blotting using target-specific antibodies (e.g., anti-FGFR1 or anti-DDR1).

  • Self-Validation Check: Probe the same blot for a non-targeted housekeeping protein (e.g., GAPDH). The thermal melting curve of GAPDH should remain identical between the DMSO and compound-treated groups, proving that the stabilization of the target kinase is a specific ligand-engagement event, not a global artifact.

References

  • Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as the Novel Covalent Fibroblast Growth Factor Receptor Inhibitors by the Rational Drug Design. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine
Reactant of Route 2
Reactant of Route 2
7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine
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